molecular formula C8H5ClO2 B1310584 2-Oxo-2-phenylacetyl chloride CAS No. 25726-04-9

2-Oxo-2-phenylacetyl chloride

Cat. No. B1310584
CAS RN: 25726-04-9
M. Wt: 168.57 g/mol
InChI Key: BNGOFPJWZUXKNR-UHFFFAOYSA-N
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Description

“2-Oxo-2-phenylacetyl chloride” is a chemical compound with the molecular formula C8H5ClO2 . It is also known by other names such as benzeneacetyl chloride, a-oxo-, benzoylformyl chloride, and oxo (phenyl)acetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2-phenylacetyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-2-phenylacetyl chloride is approximately 168.58 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Carbohydrate Protection in Organic Synthesis

“2-Oxo-2-phenylacetyl chloride” has been utilized as a protecting group for carbohydrates in organic synthesis. This application is crucial for the synthesis of various saccharides, which are essential components in numerous biological processes and pharmaceuticals .

Anti-inflammatory Research

In pharmaceutical research, this compound has shown potential as an inhibitor of protein denaturation, which is a significant factor in anti-inflammatory activity. This suggests that “2-Oxo-2-phenylacetyl chloride” could be used in the development of new anti-inflammatory drugs .

Perfumery Fixative

The compound has been studied for its fixative effects in fine fragrances and eau-de-toilette, where it helps to slow down fragrance evaporation, thereby prolonging the scent’s longevity on the skin .

properties

IUPAC Name

2-oxo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGOFPJWZUXKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454582
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylacetyl chloride

CAS RN

25726-04-9
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 mL-volume flask, 12.2 g of phenyl glyoxylic acid was placed, and then 9.26 g of dichloromethyl methyl ether was dropwise added at room temperature. The mixture was stirred at room temperature for 1 hour. The reaction mixture was placed under reduced pressure (62° C./2 torr) to give 13.4 g of phenylglyoxylic acid chloride. The obtained phenylglyoxylic acid chloride was dropwise added to a mixture of 7.86 g of phenol, 7.26 g of pyridine and 10 mL of toluene. The resulting mixture was stirred at 50° C. for 2 hours.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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